1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two chlorobenzoyl groups, an ethyl group, and a phenylpyrazolidine-dione core. Its molecular formula is C24H18Cl2N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl phenylpyrazolidine-3,5-dione in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzoyl)benzene: Similar structure but lacks the pyrazolidine-dione core.
4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Ethyl phenylpyrazolidine-3,5-dione: Another precursor used in the synthesis.
Uniqueness
1,4-Bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione is unique due to its combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62423-64-7 |
---|---|
Molecular Formula |
C25H18Cl2N2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
1,4-bis(4-chlorobenzoyl)-4-ethyl-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-2-25(21(30)16-8-12-18(26)13-9-16)23(32)28(20-6-4-3-5-7-20)29(24(25)33)22(31)17-10-14-19(27)15-11-17/h3-15H,2H2,1H3 |
InChI Key |
BWDOLPPTUXZMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(N(C1=O)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.